ethyl 3-(2-chlorophenyl)-3-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate
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Overview
Description
ETHYL 3-(2-CHLOROPHENYL)-3-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]PROPANOATE is a synthetic organic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]PROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would require precise control of reaction conditions, including temperature, pressure, and pH. The use of catalysts and solvents may also be necessary to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-CHLOROPHENYL)-3-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(2-CHLOROPHENYL)-3-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]PROPANOATE: shares similarities with other chlorophenyl and tetraazolyl compounds.
Differences: The presence of specific functional groups and the overall molecular structure contribute to its unique properties and applications.
Uniqueness
The uniqueness of ETHYL 3-(2-CHLOROPHENYL)-3-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]PROPANOATE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H19Cl2N5O3S |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[[2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]propanoate |
InChI |
InChI=1S/C20H19Cl2N5O3S/c1-2-30-19(29)11-17(15-5-3-4-6-16(15)22)23-18(28)12-31-20-24-25-26-27(20)14-9-7-13(21)8-10-14/h3-10,17H,2,11-12H2,1H3,(H,23,28) |
InChI Key |
WUDJUYCIPODBIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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